
8-Ethylphenanthridin-6(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Ethylphenanthridin-6(5H)-one is a heterocyclic compound belonging to the phenanthridine family. Phenanthridines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a phenanthridine core with an ethyl group at the 8th position and a ketone functional group at the 6th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethylphenanthridin-6(5H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the oxidative radical decarboxylation/cyclization of α-oxocarboxylates and isocyanides can be employed to synthesize phenanthridine derivatives . The reaction typically involves the use of reagents such as silver carbonate (Ag2CO3) and sodium persulfate (Na2S2O8) under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
8-Ethylphenanthridin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenanthridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
8-Ethylphenanthridin-6(5H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 8-Ethylphenanthridin-6(5H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied. Research has shown that phenanthridine derivatives can interact with DNA, proteins, and other biomolecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
5-Ethyl-8-mercapto-6-phenyl-5H-phenanthridine-3-thione: This compound has a similar phenanthridine core but with different substituents, leading to distinct chemical and biological properties.
2-Aryl-7,8-dihydroquinolin-6(5H)-ones: These compounds share structural similarities with phenanthridines and have been studied for their cytotoxic activities.
Uniqueness
8-Ethylphenanthridin-6(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl group at the 8th position and the ketone functional group at the 6th position differentiates it from other phenanthridine derivatives, leading to unique applications and properties.
特性
分子式 |
C15H13NO |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
8-ethyl-5H-phenanthridin-6-one |
InChI |
InChI=1S/C15H13NO/c1-2-10-7-8-11-12-5-3-4-6-14(12)16-15(17)13(11)9-10/h3-9H,2H2,1H3,(H,16,17) |
InChIキー |
OSPCPKKOHYXWGC-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1)C3=CC=CC=C3NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



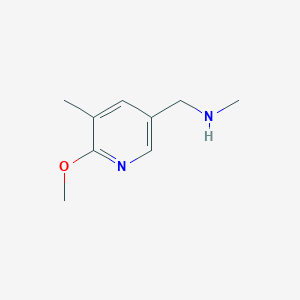
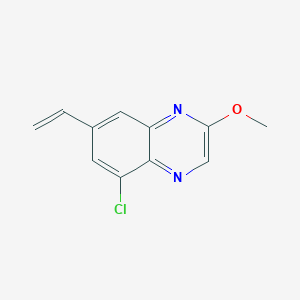
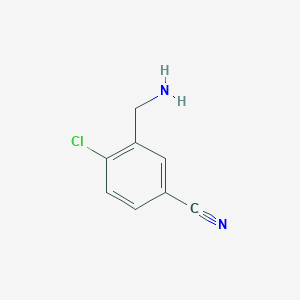
![6-Phenyl-5-thia-4-azaspiro[2.5]octane 5,5-dioxide](/img/structure/B12959296.png)
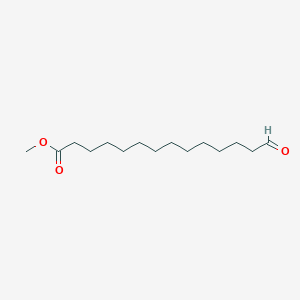
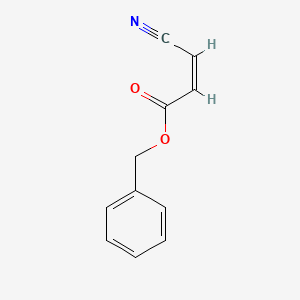
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12959334.png)
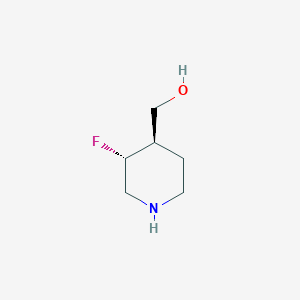

![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B12959347.png)



